molecular formula C6H5ClN2O B107337 2-Amino-6-chloronicotinaldehyde CAS No. 58584-61-5

2-Amino-6-chloronicotinaldehyde

Cat. No. B107337
CAS RN: 58584-61-5
M. Wt: 156.57 g/mol
InChI Key: IOLHHGBKOCKPCY-UHFFFAOYSA-N
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Description

2-Amino-6-chloronicotinaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic compounds. The compound is characterized by the presence of an amino group and a chloro substituent on the nicotinaldehyde framework. It is a versatile building block in organic synthesis, particularly in the construction of complex molecules with potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 2-amino-6-chloronicotinaldehyde and its derivatives has been explored through various methods. One approach involves the bromination of 2-amino-3-picoline, followed by a reaction with ammonium hydroxide to produce an imine intermediate, which is then hydrolyzed to yield 2-aminonicotinaldehyde . This method offers a straightforward route without the need for chromatography and allows for easy scale-up. Additionally, multi-component reactions have been developed to synthesize related 2-amino pyridine derivatives using metal-organic frameworks (MOFs) as heterogeneous catalysts under solvent-free conditions, demonstrating the adaptability of the synthetic routes for such compounds .

Molecular Structure Analysis

Chemical Reactions Analysis

2-Amino-6-chloronicotinaldehyde and its derivatives are reactive intermediates that can undergo various chemical reactions. For instance, they can participate in domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles to yield functionalized 2-aminohydropyridines and 2-pyridinones . These reactions highlight the reactivity of the amino group and the aldehyde functionality in facilitating the formation of complex heterocyclic structures.

Physical and Chemical Properties Analysis

Scientific Research Applications

Branched Chain Aldehydes in Food Flavor

Branched aldehydes, derived from amino acids, play crucial roles in flavor formation in both fermented and non-fermented food products. Understanding their metabolic pathways is essential for controlling their levels to achieve desired flavor profiles in food. This is indicative of how specific amino aldehydes might be used to influence food taste and quality (Smit, Engels, & Smit, 2009).

Hydroxyproline Analysis

The critical review of hydroxyproline analysis methods, including the use of chloramine-T and Ehrlich's aldehyde, underscores the importance of precise analytical techniques for amino acid quantification. Such methodologies could be applicable to the analysis of compounds like 2-Amino-6-chloronicotinaldehyde in various contexts (Stegemann & Stalder, 1967).

Sensor and Biosensor Development

The development of sensors and biosensors using conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids, including phenylalanine, tyrosine, and tryptophan, illustrates the intersection of chemical analysis and biomedical applications. This suggests potential for amino aldehydes in biosensor technologies (Dinu & Apetrei, 2022).

Chlorogenic Acid Research

Although not directly related, the pharmacological review of chlorogenic acid, a phenolic compound, demonstrates the broad interest in naturally occurring chemicals for their therapeutic and health benefits. This parallels the interest in amino aldehydes for their potential biological activities (Naveed et al., 2018).

Advanced Oxidation Processes

The review on the degradation of nitrogen-containing compounds using advanced oxidation processes highlights the challenges and solutions in managing environmental pollutants. This research area might be relevant for understanding the environmental fate or synthesis pathways of compounds like 2-Amino-6-chloronicotinaldehyde (Bhat & Gogate, 2021).

Safety And Hazards

The safety data sheet for 2-Amino-6-chloronicotinaldehyde indicates that it may cause skin irritation, serious eye irritation, and possibly respiratory irritation .

properties

IUPAC Name

2-amino-6-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLHHGBKOCKPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482832
Record name 2-Amino-6-chloronicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloronicotinaldehyde

CAS RN

58584-61-5
Record name 2-Amino-6-chloronicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-chloropyridine-3-carbaldehyde
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